molecular formula C18H14N4O7S B098137 5-[(2,4-Dinitrophenyl)amino]-2-anilinobenzenesulphonic acid CAS No. 15347-52-1

5-[(2,4-Dinitrophenyl)amino]-2-anilinobenzenesulphonic acid

Cat. No. B098137
CAS RN: 15347-52-1
M. Wt: 430.4 g/mol
InChI Key: OMOSYYVYEGXVHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(2,4-Dinitrophenyl)amino]-2-anilinobenzenesulphonic acid, also known as DNBS, is a chemical compound that has been widely used in scientific research. It is a derivative of dinitrophenol and is commonly used as a hapten to study the immune system. DNBS has been shown to have a variety of biochemical and physiological effects, making it an important tool for researchers in various fields.

Mechanism Of Action

5-[(2,4-Dinitrophenyl)amino]-2-anilinobenzenesulphonic acid is a hapten, which means that it is not immunogenic on its own but can bind to larger proteins to form an immunogenic complex. When 5-[(2,4-Dinitrophenyl)amino]-2-anilinobenzenesulphonic acid binds to a protein, it can be recognized by T-cells as foreign, leading to the activation of the immune system.

Biochemical And Physiological Effects

5-[(2,4-Dinitrophenyl)amino]-2-anilinobenzenesulphonic acid has been shown to have a variety of biochemical and physiological effects. It has been used to study the effects of inflammation on the gut, as well as the effects of immune tolerance and hypersensitivity. 5-[(2,4-Dinitrophenyl)amino]-2-anilinobenzenesulphonic acid has also been shown to have antimicrobial properties, making it a potential candidate for use in the treatment of bacterial infections.

Advantages And Limitations For Lab Experiments

One advantage of using 5-[(2,4-Dinitrophenyl)amino]-2-anilinobenzenesulphonic acid in lab experiments is that it is relatively easy to synthesize and purify. It is also a well-established hapten, with a large body of research supporting its use. However, one limitation of using 5-[(2,4-Dinitrophenyl)amino]-2-anilinobenzenesulphonic acid is that it can be toxic at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several potential future directions for research involving 5-[(2,4-Dinitrophenyl)amino]-2-anilinobenzenesulphonic acid. One area of interest is the use of 5-[(2,4-Dinitrophenyl)amino]-2-anilinobenzenesulphonic acid in the development of vaccines and immunotherapies. 5-[(2,4-Dinitrophenyl)amino]-2-anilinobenzenesulphonic acid has also been studied as a potential treatment for inflammatory bowel disease, and further research in this area could lead to the development of new treatments. Additionally, 5-[(2,4-Dinitrophenyl)amino]-2-anilinobenzenesulphonic acid has been shown to have antimicrobial properties, and further research in this area could lead to the development of new antibiotics.

Synthesis Methods

The synthesis of 5-[(2,4-Dinitrophenyl)amino]-2-anilinobenzenesulphonic acid involves the reaction of 2,4-dinitrochlorobenzene with aniline in the presence of sodium hydroxide to form 2,4-dinitrophenylamine. This intermediate is then reacted with benzenesulfonyl chloride to form 5-[(2,4-Dinitrophenyl)amino]-2-anilinobenzenesulphonic acid.

Scientific Research Applications

5-[(2,4-Dinitrophenyl)amino]-2-anilinobenzenesulphonic acid is commonly used as a hapten to study the immune system. It has been shown to stimulate a T-cell-mediated immune response, leading to the production of antibodies against 5-[(2,4-Dinitrophenyl)amino]-2-anilinobenzenesulphonic acid. This response can be used to study the mechanisms of immune tolerance and hypersensitivity.

properties

CAS RN

15347-52-1

Product Name

5-[(2,4-Dinitrophenyl)amino]-2-anilinobenzenesulphonic acid

Molecular Formula

C18H14N4O7S

Molecular Weight

430.4 g/mol

IUPAC Name

2-anilino-5-(2,4-dinitroanilino)benzenesulfonic acid

InChI

InChI=1S/C18H14N4O7S/c23-21(24)14-7-9-15(17(11-14)22(25)26)20-13-6-8-16(18(10-13)30(27,28)29)19-12-4-2-1-3-5-12/h1-11,19-20H,(H,27,28,29)

InChI Key

OMOSYYVYEGXVHK-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)NC2=C(C=C(C=C2)NC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])S(=O)(=O)O

Canonical SMILES

C1=CC=C(C=C1)NC2=C(C=C(C=C2)NC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])S(=O)(=O)O

Other CAS RN

6373-74-6
15347-52-1

Related CAS

6373-74-6 (hydrochloride salt)

synonyms

2-anilino-5-(2,4-dinitroanilino)benzenesulfonic acid monosodium salt
5-((2,4-dinitrophenyl)amino)-2-(phenylamino)benzenesulfonic acid monosodium salt
Acid Fast Yellow AG
Acid Fast Yellow E5R
C.I. Acid Orange 3
CI acid orange 3
CI acid orange 3 sodium salt
sodium 4-(2,4-dinitroanilino)diphenylamine-2-sulfonate

Origin of Product

United States

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